molecular formula C16H22N2O3S2 B2552193 2-(Benzylthio)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone CAS No. 1219903-26-0

2-(Benzylthio)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone

Cat. No.: B2552193
CAS No.: 1219903-26-0
M. Wt: 354.48
InChI Key: ADYHTMDNCUILBE-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone is a complex organic compound that features a piperazine ring substituted with a benzylthio group and a cyclopropylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of a suitable diamine with a diol under catalytic conditions to form the piperazine ring . The benzylthio group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a thiol group . The cyclopropylsulfonyl group is often introduced through sulfonylation reactions using cyclopropylsulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Benzylthio)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone is not fully understood but is believed to involve interactions with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The benzylthio and cyclopropylsulfonyl groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylthio)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone
  • 2-(Benzylthio)-1-(4-(ethylsulfonyl)piperazin-1-yl)ethanone
  • 2-(Benzylthio)-1-(4-(propylsulfonyl)piperazin-1-yl)ethanone

Uniqueness

2-(Benzylthio)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone is unique due to the presence of the cyclopropylsulfonyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity and interactions with biological targets, potentially leading to unique pharmacological profiles .

Properties

IUPAC Name

2-benzylsulfanyl-1-(4-cyclopropylsulfonylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S2/c19-16(13-22-12-14-4-2-1-3-5-14)17-8-10-18(11-9-17)23(20,21)15-6-7-15/h1-5,15H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYHTMDNCUILBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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